molecular formula C26H23N5O2S B11986433 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11986433
M. Wt: 469.6 g/mol
InChI Key: ZYVJJWFTZJFKKK-YWQNRBPGSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with a molecular formula of C27H24N6O4S. This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form a hydrazinecarbothioamide intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves the condensation of the triazole derivative with cinnamaldehyde to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide apart is its unique combination of functional groups, which confer a wide range of biological activities. Its triazole ring is particularly effective in interacting with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23N5O2S/c1-33-23-16-14-21(15-17-23)25-29-30-26(31(25)22-12-6-3-7-13-22)34-19-24(32)28-27-18-8-11-20-9-4-2-5-10-20/h2-18H,19H2,1H3,(H,28,32)/b11-8+,27-18+

InChI Key

ZYVJJWFTZJFKKK-YWQNRBPGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

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